REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([CH:9]=[O:10])=[CH:7][CH:6]=[CH:5][N:4]=1.[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[C:8]([CH2:9][OH:10])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC=C1C=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
670 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess hydride was consumed by the addition of H2O
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was back extracted with EtOAc
|
Type
|
WASH
|
Details
|
the combine organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to provide
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=CC=C1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.9 mmol | |
AMOUNT: MASS | 1.65 g | |
YIELD: PERCENTYIELD | 81.3% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |